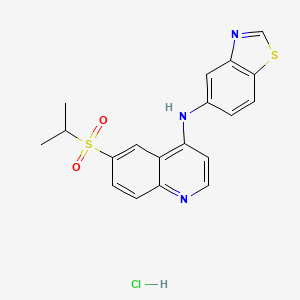

Gsk-872 hydrochloride

Description

BenchChem offers high-quality Gsk-872 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gsk-872 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(6-propan-2-ylsulfonylquinolin-4-yl)-1,3-benzothiazol-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S2.ClH/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19;/h3-12H,1-2H3,(H,20,22);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCVPZFWFZKUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=CC4=C(C=C3)SC=N4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK-872 Hydrochloride: A Technical Guide to its Role in the Necroptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This programmed cell death is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). GSK-872 hydrochloride has been identified as a potent and selective inhibitor of RIPK3, making it an invaluable tool for dissecting the necroptosis pathway and a potential therapeutic agent. This technical guide provides an in-depth overview of GSK-872, its mechanism of action, and its application in studying the intricate signaling network of necroptosis. We present key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Necroptosis

Necroptosis is a form of programmed cell death that, unlike apoptosis, results in the rupture of the plasma membrane and the release of cellular contents, thereby triggering an inflammatory response.[1][2] This process is initiated by various stimuli, including death receptor ligands like Tumor Necrosis Factor-alpha (TNF-α), Toll-like receptor (TLR) activation, and viral infections.[3][4] The central axis of the necroptosis pathway is the formation of a multi-protein complex known as the necrosome, which is composed of activated RIPK1 and RIPK3.[1][5]

Under conditions where apoptosis is inhibited, for instance by the pan-caspase inhibitor z-VAD-FMK, the necrosome assembles.[6] Within this complex, RIPK1 and RIPK3, which interact via their RIP homotypic interaction motifs (RHIMs), undergo autophosphorylation and cross-phosphorylation.[7] Activated RIPK3 then phosphorylates the pseudokinase MLKL.[1] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane.[2][8] At the membrane, oligomerized MLKL is believed to form pores, leading to ion influx, cell swelling, and eventual lysis.[3]

GSK-872 Hydrochloride: A Selective RIPK3 Inhibitor

GSK-872 hydrochloride is a cell-permeable quinolinyl-benzothiazolamine compound that acts as a potent and highly selective inhibitor of RIPK3 kinase activity.[6][9] Its selectivity for RIPK3 over a wide range of other kinases, including the structurally related RIPK1, makes it a precise tool for investigating the specific role of RIPK3 in cellular processes.[10]

Mechanism of Action

GSK-872 binds to the kinase domain of RIPK3, preventing its autophosphorylation and its ability to phosphorylate downstream substrates, most notably MLKL.[11][12] By inhibiting RIPK3 kinase activity, GSK-872 effectively blocks the execution phase of necroptosis. It has been shown to inhibit TNF-induced necroptosis in various cell lines, as well as necroptosis triggered by RIPK1-independent pathways such as TLR3 and DAI activation.[9][13] Interestingly, at higher concentrations (3-10 µM), GSK-872 has been observed to induce apoptosis, a phenomenon that underscores the intricate crosstalk between cell death pathways.[10]

Quantitative Data

The potency and selectivity of GSK-872 have been characterized in various assays. The following tables summarize key quantitative data for this inhibitor.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ (Kinase Activity) | 1.3 nM | Cell-free | [9][10][14] |

| IC₅₀ (Binding Affinity) | 1.8 nM | Cell-free | [9][11][14] |

| Selectivity | >1000-fold over a panel of 300 other kinases, including RIPK1 | Kinase screening | [6][10] |

| Cell-based IC₅₀ Shift | 100- to 1000-fold higher than cell-free assays | Cell-based | [9][12][15] |

Table 1: Potency and Selectivity of GSK-872 Hydrochloride.

| Cell Line | Stimulus | GSK-872 Concentration | Effect | Reference |

| HT-29 (Human) | TNF-α + Smac mimetic + z-VAD | Concentration-dependent | Blocks necroptosis | [9][16] |

| 3T3-SA (Mouse) | TNF + z-VAD-fmk | 0.3, 1, 3 µM | Inhibits TNF-induced cell death | [9] |

| Primary Human Neutrophils | Not specified | Not specified | Blocks necroptosis | [9][10] |

| Mouse Embryonic Fibroblasts (MEFs) | TNF-α + Smac mimetic + z-VAD | Concentration-dependent | Blocks necroptosis | [16] |

| R28 (Rat Retinal Ganglion Cells) | Glutamate | Up to 40 µM | Promotes cell viability | [17] |

Table 2: In Vitro Efficacy of GSK-872 in Various Cell Models.

Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of GSK-872 on the necroptosis pathway. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Induction of Necroptosis in Cell Culture

Objective: To induce necroptosis in a controlled in vitro setting to study the effects of GSK-872.

Materials:

-

Cell line of interest (e.g., HT-29, L929, MEFs)

-

Complete cell culture medium

-

TNF-α (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., Birinapant)

-

z-VAD-FMK (pan-caspase inhibitor)

-

GSK-872 hydrochloride

-

DMSO (vehicle control)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare a stock solution of GSK-872 in DMSO. Further dilute in culture medium to the desired final concentrations.

-

Pre-treat the cells with various concentrations of GSK-872 or DMSO (vehicle control) for 1-2 hours.[16]

-

Prepare a treatment cocktail containing TNF-α (e.g., 10-40 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) in culture medium.[13][16]

-

Add the treatment cocktail to the pre-treated cells.

-

Incubate the plate for a predetermined time (e.g., 18-48 hours), depending on the cell line and experimental goals.[9][16]

-

Assess cell viability using a suitable assay (see Protocol 3.2).

Cell Viability Assay (e.g., ATP-based)

Objective: To quantify the extent of cell death and the protective effect of GSK-872.

Materials:

-

Cells treated as in Protocol 3.1

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

After the incubation period, equilibrate the 96-well plate to room temperature.

-

Prepare the ATP assay reagent according to the manufacturer's instructions.

-

Add the reagent to each well.

-

Mix the contents by shaking for a few minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for a specified time to stabilize the luminescent signal.

-

Measure the luminescence in each well using a luminometer.

-

Calculate cell viability as a percentage relative to the untreated or vehicle-treated control.

Western Blotting for Necroptosis Markers

Objective: To detect the phosphorylation status of key necroptosis proteins (RIPK1, RIPK3, MLKL) following treatment.

Materials:

-

Cells treated in larger format (e.g., 6-well plates) as per Protocol 3.1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL, and total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system. The most reliable method to detect necroptosis is by measuring the phosphorylation status of MLKL.[18]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core necroptosis signaling pathway and the mechanism of action of GSK-872.

Caption: TNF-α induced necroptosis signaling pathway.

Caption: Mechanism of action of GSK-872 in the necroptosis pathway.

Caption: General experimental workflow for studying GSK-872 effects.

Conclusion

GSK-872 hydrochloride is a powerful and selective tool for the study of necroptosis. Its ability to specifically inhibit RIPK3 kinase activity allows for the precise dissection of this signaling pathway and its role in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to utilize GSK-872 in their investigations. As our understanding of necroptosis continues to expand, the use of such specific inhibitors will be paramount in developing novel therapeutic strategies for a range of inflammatory and degenerative diseases.

References

- 1. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RIPK3 Inhibitor, GSKʹ872 - CAS 1346546-69-7 - Calbiochem | 530389 [merckmillipore.com]

- 7. biomedres.us [biomedres.us]

- 8. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]

- 11. selleckchem.com [selleckchem.com]

- 12. glpbio.com [glpbio.com]

- 13. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. GSK-872 | RIP kinase | TargetMol [targetmol.com]

- 16. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 17. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Studying cell death | Abcam [abcam.com]

A Technical Guide to GSK-872 Hydrochloride: Mechanism and Application in Necroptosis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a regulated form of necrotic cell death critical in various physiological and pathological processes, including inflammation and host defense.[1] Unlike apoptosis, necroptosis is caspase-independent and is orchestrated by a core signaling pathway involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[2][3] The activation of this pathway leads to the formation of a functional amyloid signaling complex known as the necrosome, culminating in MLKL-mediated plasma membrane disruption.[4][5]

Given its role in inflammatory diseases, targeting the necroptosis pathway presents a significant therapeutic opportunity. GSK-872 hydrochloride has emerged as a potent and highly selective small molecule inhibitor of RIPK3, making it an invaluable tool for dissecting the necroptosis pathway and a lead compound for drug development. This guide provides a comprehensive overview of the role of GSK-872 in inhibiting necroptosis, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

The Necroptosis Signaling Pathway and GSK-872 Inhibition

The canonical necroptosis pathway is most commonly initiated by tumor necrosis factor (TNF-α) binding to its receptor, TNFR1.[6] This event triggers the formation of a membrane-bound complex (Complex I) that can initiate pro-survival signaling.[6] However, under conditions where caspase-8 is inhibited, RIPK1 and RIPK3 dissociate from Complex I and interact via their RIP Homology Interaction Motif (RHIM) domains to form the necrosome (also known as Complex IIb).[3][6]

Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to their activation.[2] Activated RIPK3 then recruits and phosphorylates its substrate, MLKL.[1] This phosphorylation event induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane, where it forms pores that disrupt membrane integrity, leading to lytic cell death.[1][7]

GSK-872 acts as a potent and selective ATP-competitive inhibitor of RIPK3 kinase activity.[8] By binding to the kinase domain of RIPK3, GSK-872 directly prevents the phosphorylation of MLKL, thereby halting the execution phase of necroptosis.[1][9] This specific inhibition makes GSK-872 a crucial tool for studying RIPK3-dependent signaling.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

GSK-872 Hydrochloride: A Technical Guide for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK-872 hydrochloride, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), for its application in neuroinflammation research. This document consolidates key findings, quantitative data, and experimental protocols from preclinical studies, offering a comprehensive resource for investigating the therapeutic potential of targeting necroptosis in neurological disorders.

Core Mechanism of Action

GSK-872 hydrochloride is a small molecule inhibitor that specifically targets the kinase activity of RIPK3, a critical mediator of necroptosis, a form of programmed cell death that is increasingly implicated in the pathology of various neurodegenerative diseases.[1][2] Necroptosis is characterized by cellular swelling, membrane rupture, and the release of damage-associated molecular patterns (DAMPs), which can trigger and amplify inflammatory responses.

In the context of neuroinflammation, the activation of the necroptotic pathway is a key event in the death of neurons and glial cells. This process is initiated by the formation of a protein complex known as the necrosome, which includes RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2][3] GSK-872 exerts its neuroprotective and anti-inflammatory effects by binding to the kinase domain of RIPK3 with high affinity, thereby preventing the phosphorylation of its downstream effector, MLKL.[2][4] This inhibition of MLKL phosphorylation blocks its oligomerization and translocation to the plasma membrane, ultimately preventing cell lysis and the subsequent release of pro-inflammatory mediators.[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy and properties of GSK-872 hydrochloride in various experimental settings.

Table 1: In Vitro Inhibitory Activity of GSK-872

| Parameter | Value | Cell Line/System | Reference |

| IC50 (RIPK3 Kinase Activity) | 1.3 nM | Cell-free biochemical assay | [4][5][6] |

| IC50 (RIPK3 Binding Affinity) | 1.8 nM | Cell-free biochemical assay | [4][5][6] |

| Effective Concentration (Inhibition of Necroptosis) | 40 µM | R28 cells (glutamate-induced excitotoxicity) | [7] |

Table 2: In Vivo Efficacy of GSK-872 in Neuroinflammation Models

| Animal Model | GSK-872 Dose | Route of Administration | Key Findings | Reference |

| MPTP-induced Parkinson's Disease (mouse) | Not specified | Not specified | Rescued motor impairment, inhibited dopaminergic cell death, reduced microglial activation and inflammatory mediators (NLRP3, IL-1β, IL-6, TNF-α). | [1][2] |

| NMDA-induced Glaucoma (mouse) | 80 µM | Intravitreal injection | Prevented retinal ganglion cell loss, reduced retinal damage and neuroinflammation, inhibited NLRP3 inflammasome activation. | [7] |

| Subarachnoid Hemorrhage (rat) | 25 mM (6 µL) | Intracerebroventricular injection | Attenuated brain edema, improved neurological function, reduced necrotic cells, and decreased RIPK3, MLKL, and cytoplasmic HMGB1 levels. | [4][5] |

| Kaolin-induced Hydrocephalus (mouse) | Not specified | Not specified | Reduced necrotic cell death, attenuated p-RIP3 and p-MLKL levels, and inhibited microglial and astrocyte activation and inflammation (reduced IL-1β, IL-6, and TNF-α). | [8] |

| LPS-induced Systemic Inflammation (mouse) | 2 mg/kg | Intraperitoneal injection | Suppressed RIP3-mediated necroptosis in the hippocampus. | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, visualize the key signaling pathways modulated by GSK-872 and a general workflow for its in vivo evaluation.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature. These protocols provide a foundation for replicating and building upon existing research.

In Vivo Models of Neuroinflammation

4.1.1 MPTP-Induced Mouse Model of Parkinson's Disease

This model recapitulates the dopaminergic neurodegeneration observed in Parkinson's disease.[10][11]

-

Animals: C57BL/6 mice are commonly used due to their susceptibility to MPTP.

-

MPTP Administration: A typical regimen involves intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20-30 mg/kg) once daily for 4-5 consecutive days. The exact dosage and duration can be adjusted to achieve the desired level of neurodegeneration.

-

GSK-872 Treatment: GSK-872 hydrochloride is dissolved in a suitable vehicle (e.g., 1% DMSO in saline) and administered, for example, via intraperitoneal injection. The treatment can be initiated before, during, or after MPTP administration to investigate prophylactic or therapeutic effects.

-

Outcome Measures:

-

Behavioral tests: Rotarod test for motor coordination, pole test for bradykinesia.

-

Histological analysis: Immunohistochemistry for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra and striatum. Immunofluorescence for Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.

-

Biochemical analysis: Western blot for p-RIPK3, p-MLKL, NLRP3, and inflammatory cytokines in brain tissue homogenates.

-

4.1.2 Glutamate-Induced Excitotoxicity Model of Glaucoma

This model mimics the retinal ganglion cell (RGC) death associated with glaucoma.[7][12][13][14][15][16]

-

Animals: Mice or rats are used.

-

Induction of Excitotoxicity: A single intravitreal injection of N-methyl-D-aspartate (NMDA), a glutamate receptor agonist, is performed to induce RGC death.

-

GSK-872 Treatment: GSK-872 (e.g., 80 µM) is administered via intravitreal injection, often concurrently with or shortly after the NMDA injection.[7]

-

Outcome Measures:

-

Histological analysis: Immunofluorescence staining of retinal flat mounts or cross-sections with RBPMS or Brn3a to quantify RGC survival. Hematoxylin and eosin (H&E) staining to assess retinal morphology.

-

Biochemical analysis: Western blot analysis of retinal tissue for necroptosis and inflammation markers.

-

In Vitro Models of Neuroinflammation

4.2.1 Glutamate-Induced Excitotoxicity in R28 Cells

R28 cells, a retinal precursor cell line, are used to study the direct effects of excitotoxicity on neuronal-like cells.[7][12][13][14][15][16]

-

Cell Culture: R28 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Induction of Excitotoxicity: Cells are exposed to a high concentration of glutamate (e.g., 10 mM) for a specified period (e.g., 24 hours).

-

GSK-872 Treatment: GSK-872 is added to the culture medium, typically at concentrations ranging from 10 to 40 µM, prior to or concurrently with glutamate exposure.[7]

-

Outcome Measures:

-

Cell Viability Assays: MTT or CCK-8 assays to quantify cell survival. Lactate dehydrogenase (LDH) release assay to measure cell death.

-

Staining: Hoechst 33342 and Propidium Iodide (PI) staining to visualize live and dead cells.

-

Biochemical analysis: Western blot for proteins involved in necroptosis and inflammation.

-

Analytical Techniques

4.3.1 Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Sample Preparation: Brain tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies against target proteins (e.g., p-RIPK3, RIPK3, p-MLKL, MLKL, NLRP3, Caspase-1, IL-1β, β-actin) overnight at 4°C. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is used for quantification.

4.3.2 Immunofluorescence

This method is used to visualize the localization and expression of proteins within cells and tissues.[17][18][19][20][21]

-

Tissue/Cell Preparation: Brain sections are prepared from perfused animals, or cells are grown on coverslips. Samples are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.25% Triton X-100), and blocked (e.g., with 1% BSA).

-

Antibody Incubation: Samples are incubated with primary antibodies (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-NeuN for neurons) overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies.

-

Imaging: Samples are mounted with a DAPI-containing medium to counterstain nuclei and imaged using a fluorescence or confocal microscope.

4.3.3 Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the mRNA expression levels of specific genes.[22][23][24]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from tissues or cells using a suitable kit (e.g., TRIzol), and its concentration and purity are determined. cDNA is synthesized from the RNA using a reverse transcription kit.

-

PCR Amplification: The qRT-PCR reaction is performed using a SYBR Green master mix and gene-specific primers for target genes (e.g., Tnf, Il6, Il1b, Nos2) and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

GSK-872 hydrochloride has emerged as a valuable pharmacological tool for dissecting the role of RIPK3-mediated necroptosis in neuroinflammation. The data presented in this guide highlight its potent and selective inhibitory activity and its efficacy in various preclinical models of neurological disorders. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of targeting necroptosis to ameliorate neuroinflammation and its detrimental consequences. As research in this field progresses, GSK-872 will undoubtedly continue to be a cornerstone for studies aimed at developing novel neuroprotective strategies.

References

- 1. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. rndsystems.com [rndsystems.com]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p38 MAPK inhibitor SB202190 suppresses ferroptosis in the glutamate-induced retinal excitotoxicity glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The neuroprotective effect of melatonin in glutamate excitotoxicity of R28 cells and mouse retinal ganglion cells [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 17. Monitoring Astrocyte Reactivity and Proliferation in Vitro Under Ischemic-Like Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for the isolation and culture of microglia, astrocytes, and neurons from the same mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 23. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

GSK-872 Hydrochloride: A Technical Guide to its Application in Cancer Cell Death Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-872 hydrochloride is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3][4][5] As a key regulator of necroptosis, a form of programmed necrosis, RIPK3 has emerged as a significant target in various pathological conditions, including cancer. This technical guide provides an in-depth overview of GSK-872's mechanism of action and its application in studying cancer cell death, complete with detailed experimental protocols and quantitative data to facilitate its use in research and drug development.

Mechanism of Action: A Dual Role in Cell Death

GSK-872 primarily functions by binding to the kinase domain of RIPK3 with high affinity, thereby inhibiting its kinase activity.[1][2][3][4][5] This inhibition directly blocks the necroptotic signaling cascade. However, the effects of GSK-872 are concentration-dependent, leading to two distinct cell death outcomes: inhibition of necroptosis at lower concentrations and induction of apoptosis at higher concentrations.[6][7][8]

Inhibition of Necroptosis

Necroptosis is a regulated form of necrosis that is initiated under apoptosis-compromised conditions.[3] The core of the necroptotic pathway is the formation of the necrosome, a protein complex minimally composed of RIPK1 and RIPK3. Upon stimulation by signals such as Tumor Necrosis Factor (TNF), RIPK1 and RIPK3 are recruited and activated within the necrosome. Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[3] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, leading to membrane disruption and lytic cell death.[3]

GSK-872, by inhibiting the kinase activity of RIPK3, prevents the phosphorylation of MLKL, thereby halting the execution of necroptosis.[3]

Induction of Apoptosis

Paradoxically, at higher concentrations (typically around 3-10 µM), GSK-872 can induce apoptosis.[8][9] This on-target toxicity is mediated through a conformational change in RIPK3 upon inhibitor binding, which facilitates the recruitment of RIPK1.[7] This leads to the assembly of a death-inducing signaling complex analogous to the ripoptosome, which includes Fas-Associated Death Domain (FADD) and Caspase-8.[6] The proximity of Caspase-8 molecules within this complex leads to their auto-activation and the subsequent initiation of the apoptotic cascade.[6]

Quantitative Data

The following table summarizes key quantitative parameters of GSK-872 hydrochloride in various experimental settings.

| Parameter | Value | Cell Line/System | Reference |

| RIPK3 Kinase Activity IC50 | 1.3 nM | Cell-free assay | [1][2][3][4][5] |

| RIPK3 Binding Affinity (IC50) | 1.8 nM | Cell-free assay | [1][2][3][4] |

| Effective Concentration for Necroptosis Inhibition | 0.04 - 1 µM | 3T3SA fibroblasts, mouse BMDMs, human neutrophils | [10] |

| Concentration for Apoptosis Induction | 3 - 10 µM | Various cell types | [8][9] |

| TNF-induced Necroptosis Inhibition in HT-29 cells | Concentration-dependent | HT-29 | [2][10] |

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by GSK-872.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of GSK-872 are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of GSK-872.[11][12][13][14][15]

Materials:

-

Cells of interest (e.g., HT-29, L929)

-

96-well tissue culture plates

-

Complete culture medium

-

GSK-872 hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)[15]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of GSK-872 in culture medium. Remove the old medium from the wells and add 100 µL of the GSK-872 dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well.

-

Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Western Blotting for Necroptosis Markers

This protocol provides a general framework for detecting key proteins in the necroptosis pathway following GSK-872 treatment.[16][17][18][19][20]

Materials:

-

Cell lysates from GSK-872 treated and control cells

-

RIPA buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RIPK1, anti-RIPK3, anti-p-MLKL, anti-MLKL, anti-Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using a BCA assay. Normalize protein concentrations for all samples.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Co-Immunoprecipitation of RIPK1 and RIPK3

This protocol is designed to assess the interaction between RIPK1 and RIPK3 in the presence of GSK-872.[21][22][23][24][25]

Materials:

-

Cell lysates

-

Co-IP lysis buffer (e.g., containing non-denaturing detergents like NP-40 or Triton X-100)

-

Anti-RIPK1 or anti-RIPK3 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer or SDS-PAGE sample buffer

-

Antibodies for western blotting (anti-RIPK1 and anti-RIPK3)

Procedure:

-

Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-RIPK3) overnight at 4°C with gentle rotation.

-

Bead Incubation: Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the proteins of interest (e.g., anti-RIPK1 and anti-RIPK3).

Conclusion

GSK-872 hydrochloride is an invaluable tool for dissecting the molecular mechanisms of necroptosis and its interplay with apoptosis in cancer cells. Its high potency and selectivity for RIPK3 make it a precise instrument for inhibiting necroptotic cell death. Researchers should, however, remain mindful of its concentration-dependent dual functionality, which can be leveraged to study both necroptotic and apoptotic pathways. The detailed protocols and quantitative data provided in this guide are intended to support the robust design and execution of experiments aimed at understanding and targeting cancer cell death.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 8. GSK'872 | RIP Kinase Inhibitors: R&D Systems [rndsystems.com]

- 9. tribioscience.com [tribioscience.com]

- 10. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Western blot protocol | Abcam [abcam.com]

- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 19. bio-rad.com [bio-rad.com]

- 20. addgene.org [addgene.org]

- 21. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages. | Sigma-Aldrich [merckmillipore.com]

- 24. dl.tufts.edu [dl.tufts.edu]

- 25. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

GSK-872 Hydrochloride: A Technical Guide to its Inhibitory Effect on MLKL Phosphorylation via RIPK3

Published: November 7, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Necroptosis is a regulated form of necrotic cell death critically dependent on the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the mixed lineage kinase domain-like pseudokinase (MLKL). The phosphorylation of MLKL by RIPK3 is the definitive step that commits a cell to necroptotic death, acting as the executioner of this pathway. GSK-872 hydrochloride has emerged as a crucial chemical probe for dissecting this signaling cascade. It is a potent and highly selective inhibitor of RIPK3 kinase activity. By directly targeting RIPK3, GSK-872 effectively prevents the phosphorylation and subsequent activation of MLKL, thereby blocking the necroptotic signaling cascade. This technical guide provides an in-depth analysis of the mechanism of action of GSK-872, its biochemical and cellular activities, detailed experimental protocols to assess its impact on MLKL phosphorylation, and visual representations of the underlying molecular pathways.

The Necroptosis Signaling Cascade

Necroptosis is a pro-inflammatory, caspase-independent form of programmed cell death. The pathway is typically initiated by stimuli such as tumor necrosis factor (TNF), which leads to the formation of a multi-protein complex known as the necrosome.[1] This complex is centered around the kinases RIPK1 and RIPK3, which interact via their receptor homotypic interacting motifs (RHIM).[1] Within the necrosome, RIPK3 is activated and in turn recruits the terminal effector protein, MLKL.[2]

MLKL Phosphorylation: The Point of No Return

MLKL is the essential executioner of necroptosis.[3] In its inactive state, the N-terminal executioner domain of MLKL is auto-inhibited. The activation of MLKL is a critical event controlled directly by RIPK3.[4] RIPK3 phosphorylates specific residues within the activation loop of the MLKL pseudokinase domain—T357 and S358 in human MLKL and S345 in murine MLKL.[1][3][5]

This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization into trimers and higher-order complexes.[4][6] These activated MLKL oligomers then translocate to the plasma membrane, where they disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[1][4] Therefore, the phosphorylation of MLKL is widely considered the irreversible commitment step in the necroptosis pathway.[4]

GSK-872 Hydrochloride: A Selective RIPK3 Inhibitor

GSK-872 is a cell-permeable quinolinyl-benzothiazolamine compound that functions as a potent and highly selective inhibitor of RIPK3 kinase.[7] Its selectivity profile makes it an invaluable tool for distinguishing RIPK3-dependent signaling events from those mediated by other kinases, such as the upstream kinase RIPK1.[7][8]

Data Presentation

Quantitative data on the potency and selectivity of GSK-872 are summarized below.

Table 1: Biochemical Potency and Selectivity of GSK-872

| Target | Assay Type | IC50 Value | Selectivity | Reference |

| RIPK3 | Kinase Activity | 1.3 nM | >1000-fold vs. ~300 other kinases | [8][9] |

| RIPK3 | Binding Affinity | 1.8 nM | Minimal cross-reactivity | [9][10] |

| RIPK1 | Kinase Activity | Not inhibited | Highly selective over RIPK1 | [7][9] |

Table 2: Cellular Activity of GSK-872

| Cell Line | Assay | Effective Concentration | Notes | Reference |

| 3T3-SA cells | TNF-induced Necroptosis | Concentration-dependent | - | [9] |

| HT-29 cells | TNF-induced Necroptosis | Concentration-dependent | - | [9] |

| R28 cells | Glutamate-induced Necroptosis | 40 µM (peak effect) | Dose-dependent increase in viability | [11] |

| Primary Human Neutrophils | Necroptosis | Effective | Blocks necroptosis | [8] |

| Mouse Dermal Fibroblasts (MDFs) | Necroptosis | Not specified | Prevents MLKL ubiquitylation | [12] |

Note: A significant shift in IC50 values is often observed between cell-free biochemical assays and cell-based assays, with higher concentrations typically required in cellular contexts.[9]

Mechanism of Action: Indirect Inhibition of MLKL Phosphorylation

GSK-872 exerts its effect on MLKL phosphorylation through an indirect mechanism. It does not bind to or inhibit MLKL directly. Instead, it targets the upstream kinase, RIPK3. By occupying the ATP-binding pocket of RIPK3, GSK-872 prevents the kinase from phosphorylating its downstream substrate, MLKL.[11][13] This action effectively halts the necroptotic signal before the final execution step can be initiated.[12]

References

- 1. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. RIPK3 Inhibitor, GSKʹ872 - CAS 1346546-69-7 - Calbiochem | 530389 [merckmillipore.com]

- 8. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Gsk-872: A Deep Dive into its Role in Regulated Cell Death

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Regulated cell death (RCD) is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. While apoptosis has long been the most studied form of RCD, recent research has unveiled a complex landscape of alternative, programmed cell death pathways. Among these, necroptosis, a form of regulated necrosis, has emerged as a critical player in various physiological and pathological conditions, including inflammation, infectious diseases, and neurodegeneration. At the heart of the necroptotic signaling cascade lies the Receptor-Interacting Protein Kinase 3 (RIPK3). Gsk-872, a potent and highly selective inhibitor of RIPK3, has become an invaluable tool for dissecting the molecular mechanisms of necroptosis and exploring its therapeutic potential. This technical guide provides a comprehensive overview of Gsk-872, its mechanism of action, its role in various forms of regulated cell death, and detailed experimental protocols for its use.

Core Mechanism of Action: Selective Inhibition of RIPK3

Gsk-872 is a cell-permeable quinolinyl-benzothiazolamine compound that acts as a highly selective and potent inhibitor of RIPK3 kinase activity.[1] It binds to the ATP-binding pocket of the RIPK3 kinase domain with high affinity, thereby preventing the autophosphorylation of RIPK3 and its subsequent activation.[2][3] This inhibition is crucial as RIPK3 kinase activity is the central event in the execution of necroptosis.[4] Gsk-872 exhibits remarkable selectivity for RIPK3, with over 1000-fold greater potency against RIPK3 compared to a panel of over 300 other kinases, including the closely related RIPK1.[1][5] This high selectivity makes Gsk-872 a precise tool for studying RIPK3-mediated signaling pathways.

Data Presentation: Quantitative Analysis of Gsk-872 Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of Gsk-872 from various in vitro and cell-based assays.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Binding) | 1.8 nM | Binding to RIPK3 kinase domain | [2][3][4][6][7] |

| IC50 (Kinase Activity) | 1.3 nM | Inhibition of RIPK3 kinase activity | [2][3][4][5][6][7][8][9][10] |

| EC50 (HT-29 cells) | 1.51 µM | Inhibition of TNFα/Z-VAD-fmk-induced necroptosis | [2][3] |

| EC50 (MEF cells) | 2.51 µM | Inhibition of TNFα/Z-VAD-fmk-induced necroptosis | [3] |

Table 1: In Vitro Inhibitory Activity of Gsk-872

| Cell Line | Experimental Model | Gsk-872 Concentration | Effect | Reference |

| HT-29 (human colon adenocarcinoma) | TNF-induced necroptosis | 0.01-3 µM | Concentration-dependent blocking of necroptosis | [2][7] |

| 3T3-SA (murine fibrosarcoma) | TNF-induced cell death | Not specified | Inhibition of cell death | [5] |

| Primary human neutrophils | Necroptosis | Not specified | Blocks necroptosis | [5][6][7] |

| R28 (retinal precursor cells) | Glutamate-induced excitotoxicity | 40 µM | Promoted cell viability | [11] |

| SH-SY5Y (human neuroblastoma) & BV2 (murine microglia) | MPTP-induced neurotoxicity | Not specified | Neuroprotective and anti-inflammatory effects | [12] |

Table 2: Cellular Activity of Gsk-872 in Various Models

The Role of Gsk-872 in Regulated Cell Death Pathways

Necroptosis

The primary and most well-characterized role of Gsk-872 is the inhibition of necroptosis.[4] Necroptosis is a regulated form of necrosis that is initiated by various stimuli, including tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and viral infections.[13][14] The core of the necroptotic pathway involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[15][16] In the presence of a necroptotic stimulus and when caspase-8 is inhibited, RIPK1 and RIPK3 interact via their RIP homotypic interaction motifs (RHIMs) to form a multiprotein complex called the necrosome.[17] Within the necrosome, RIPK3 becomes phosphorylated and activated, leading to the recruitment and phosphorylation of MLKL.[4][16] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[4][15][16]

Gsk-872, by directly inhibiting the kinase activity of RIPK3, prevents the phosphorylation of MLKL and all subsequent downstream events, effectively blocking the execution of necroptosis.[2] This has been demonstrated in numerous cell types and with various necroptotic inducers.[5][6][7]

Figure 1: Simplified signaling pathway of necroptosis and the inhibitory action of Gsk-872.

Apoptosis

Interestingly, while Gsk-872 is a potent inhibitor of necroptosis, at higher concentrations (typically in the range of 3-10 µM), it has been observed to induce apoptosis.[5][8] This pro-apoptotic effect is also dependent on RIPK3, suggesting a dual role for this kinase in regulating cell fate.[13] The proposed mechanism involves a conformational change in RIPK3 upon Gsk-872 binding, which facilitates the recruitment of RIPK1 and the subsequent activation of caspase-8, a key initiator of the apoptotic cascade.[18] This on-target toxicity is an important consideration in experimental design and for the development of therapeutic applications.

Other Forms of Regulated Cell Death

The role of Gsk-872 in other RCD pathways, such as pyroptosis and ferroptosis, is less direct. However, by inhibiting necroptosis-mediated inflammation and the release of DAMPs, Gsk-872 can indirectly modulate these pathways. For instance, necroptosis can lead to the activation of the NLRP3 inflammasome, a key component of the pyroptotic pathway.[11][19] By blocking necroptosis, Gsk-872 can prevent this secondary activation of pyroptosis.[11][19]

Experimental Protocols

In Vitro Necroptosis Induction and Inhibition Assay

Objective: To assess the ability of Gsk-872 to inhibit TNF-induced necroptosis in a cell line such as HT-29.

Materials:

-

HT-29 cells

-

DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin

-

Recombinant human TNF-α

-

pan-caspase inhibitor (e.g., z-VAD-fmk)

-

SMAC mimetic (e.g., birinapant)

-

Gsk-872

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of Gsk-872 in DMSO. Serially dilute Gsk-872 in culture medium to achieve the desired final concentrations.

-

Treatment:

-

Pre-treat the cells with various concentrations of Gsk-872 for 1 hour.

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk). The caspase inhibitor is crucial to block apoptosis and channel the cells towards necroptosis.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement: After incubation, measure cell viability using a luminescent or fluorescent-based assay according to the manufacturer's instructions.

-

Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results as a dose-response curve to determine the EC50 of Gsk-872.

Figure 2: A typical experimental workflow for an in vitro necroptosis inhibition assay.

Western Blot Analysis of Necroptotic Signaling

Objective: To detect the phosphorylation of key necroptotic proteins (RIPK3 and MLKL) and its inhibition by Gsk-872.

Materials:

-

Cell lysates from the in vitro necroptosis assay

-

Protein electrophoresis and blotting equipment

-

Primary antibodies: anti-p-RIPK3 (Ser227), anti-RIPK3, anti-p-MLKL (Ser358), anti-MLKL, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse the treated cells and determine the protein concentration of each sample.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of phosphorylated proteins.

Conclusion

Gsk-872 has proven to be an indispensable pharmacological tool for elucidating the intricate mechanisms of regulated cell death, particularly necroptosis. Its high potency and selectivity for RIPK3 allow for precise interrogation of this signaling pathway in a multitude of experimental systems. The ability of Gsk-872 to block necroptosis has significant implications for the development of novel therapeutics for a wide range of diseases where this form of cell death is implicated, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury. However, the dose-dependent induction of apoptosis by Gsk-872 highlights the complex role of RIPK3 in cell fate decisions and underscores the importance of careful dose-response studies in its application. As research into regulated cell death continues to expand, Gsk-872 will undoubtedly remain a cornerstone for future discoveries in this exciting and rapidly evolving field.

References

- 1. RIPK3 Inhibitor, GSKʹ872 - CAS 1346546-69-7 - Calbiochem | 530389 [merckmillipore.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. GSK'872 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. glpbio.com [glpbio.com]

- 8. GSK'872 | RIP3K inhibitor | Hello Bio [hellobio.com]

- 9. GSK872 | Cell Signaling Technology [cellsignal.com]

- 10. GSK872, Necroptosis inhibitor (CAS 1346546-69-7) | Abcam [abcam.com]

- 11. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]

- 19. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK-872 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-872 hydrochloride is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).[1] It binds to the RIPK3 kinase domain with high affinity and effectively inhibits its kinase activity, playing a crucial role in the study of necroptosis, a form of programmed cell death.[1][2][3] Necroptosis is implicated in various pathological conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.[4][5] GSK-872 serves as a critical tool for investigating the molecular mechanisms of necroptosis and for exploring its therapeutic potential in various disease models.[4][6] At higher concentrations (3-10 µM), GSK-872 has been observed to induce apoptosis.[7]

Mechanism of Action

GSK-872 selectively inhibits RIPK3, a key component of the necrosome.[2] In response to stimuli such as tumor necrosis factor (TNF), Toll-like receptor (TLR) activation, or viral infection, RIPK1 and RIPK3 are recruited to form a complex.[6][8] Within this complex, RIPK3 becomes phosphorylated and activated, leading to the subsequent phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and ultimately, necroptotic cell death.[5] GSK-872 blocks this cascade by directly inhibiting the kinase activity of RIPK3.[1][2]

Signaling Pathway

Caption: GSK-872 inhibits necroptosis by targeting RIPK3 kinase activity.

Data Presentation

In Vitro Potency and Selectivity

| Target | Assay Type | IC50 | Reference |

| RIPK3 | Kinase Activity | 1.3 nM | [1][2][3] |

| RIPK3 | Binding Affinity | 1.8 nM | [1][2][3] |

| Other Kinases (panel of 300) | Kinase Activity | >1000-fold selectivity for RIPK3 |

Cellular Activity

| Cell Line | Species | Assay | Stimulus | Effective Concentration (IC50) | Reference |

| HT-29 | Human | Necroptosis Inhibition | TNF, zVAD, SMAC mimetic | 0.01-3 µM (Concentration-dependent) | [2][6][9] |

| 3T3-SA | Mouse | Necroptosis Inhibition | TNF, zVAD | 0.3, 1, 3 µM | [2] |

| Primary Neutrophils | Human | Necroptosis Inhibition | - | Not specified | [2][6] |

| Astrocytes | Not specified | Necroptosis Inhibition | OGD/Reoxygenation | 10 µM | [3] |

| BMDMs | Mouse | Necroptosis Inhibition | Particulate Matter (PM) | 5 µM | [3] |

Note: A significant shift in IC50 values (100- to 1000-fold) is observed between cell-free biochemical assays and cell-based assays.[2][6]

In Vivo Efficacy

| Animal Model | Disease/Injury Model | Dosage | Administration Route | Effect | Reference |

| C57BL/6 Mice | Ischemia | 1.9 mmol/kg | Intraperitoneal (i.p.) | Decreased HIF-1α expression | [2] |

| Sprague-Dawley Rats | Subarachnoid Hemorrhage (SAH) | 25 mM (6 µL) | Intracerebroventricular | Reduced brain edema, improved neurological function | [6][9] |

| Mice | MPTP-induced Parkinson's Disease | Not specified | Not specified | Neuroprotective and anti-inflammatory effects | [4] |

| Mice | Traumatic Brain Injury (TBI) | Not specified | Not specified | Improved prognosis by switching necroptosis to apoptosis | [10] |

Experimental Protocols

General Experimental Workflow

Caption: A typical workflow for evaluating GSK-872's effect on necroptosis.

Protocol 1: In Vitro Necroptosis Inhibition Assay in HT-29 Cells

This protocol details the steps to assess the inhibitory effect of GSK-872 on TNF-induced necroptosis in the human colon adenocarcinoma cell line HT-29.

Materials:

-

GSK-872 hydrochloride (soluble in DMSO)

-

HT-29 cells

-

DMEM/McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant human TNF-α

-

Pan-caspase inhibitor (z-VAD-fmk)

-

SMAC mimetic (e.g., Birinapant)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 2X stock solution of GSK-872 in culture medium. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO).

-

Treatment:

-

Add 50 µL of the 2X GSK-872 serial dilutions or vehicle control to the respective wells.

-

Prepare a 4X necroptosis induction cocktail containing TNF-α (40 ng/mL), z-VAD-fmk (80 µM), and a SMAC mimetic (400 nM) in culture medium.

-

Add 50 µL of the 4X induction cocktail to all wells except for the untreated control wells.

-

For untreated control wells, add 50 µL of culture medium.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.[2][9]

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated, necroptosis-induced control.

-

Plot the cell viability against the logarithm of GSK-872 concentration and fit a dose-response curve to calculate the IC50 value.

-

Protocol 2: Western Blot Analysis of p-MLKL

This protocol describes the detection of phosphorylated MLKL, a key downstream marker of RIPK3 activation, in cell lysates following treatment with GSK-872.

Materials:

-

Cell lysates from the in vitro necroptosis assay

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Tris-Glycine transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-MLKL, Rabbit anti-MLKL, Rabbit anti-RIPK3, Mouse anti-β-actin

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-MLKL at 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Re-probe the membrane for total MLKL, RIPK3, and a loading control like β-actin.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the p-MLKL signal to total MLKL or the loading control.

Protocol 3: In Vivo Administration in a Mouse Model

This protocol provides a general guideline for the preparation and administration of GSK-872 in a mouse model, based on published formulation methods.[2]

Materials:

-

GSK-872 hydrochloride

-

DMSO

-

PEG300

-

Tween80

-

Sterile water or saline

-

Syringes and needles for intraperitoneal (i.p.) injection

Formulation Preparation (Example for i.p. injection): This is an example formulation and may require optimization for specific experimental needs.

-

Prepare a stock solution of GSK-872 in DMSO (e.g., 50 mg/mL).[2]

-

To prepare a 1 mL working solution:

-

Take 50 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween80 and mix until clear.

-

Add 500 µL of sterile water or saline to reach a final volume of 1 mL.

-

-

The mixed solution should be prepared fresh and used immediately.

Administration Procedure:

-

Animal Handling: Acclimatize animals to the housing conditions and handle them according to approved institutional animal care and use committee (IACUC) protocols.

-

Dosage Calculation: Calculate the required injection volume based on the animal's body weight and the desired dosage (e.g., 1.9 mmol/kg).[2]

-

Injection: Administer the GSK-872 formulation via intraperitoneal injection using an appropriate gauge needle.

-

Monitoring: Monitor the animals for any adverse effects post-injection.

-

Experimental Endpoint: Proceed with the experimental model (e.g., induction of ischemia, TBI) and collect tissues for downstream analysis at the designated time points.

Concluding Remarks

GSK-872 hydrochloride is an invaluable pharmacological tool for dissecting the role of RIPK3-mediated necroptosis in health and disease. The protocols and data presented here provide a comprehensive resource for researchers to design and execute experiments aimed at understanding and potentially targeting this critical cell death pathway. Careful consideration of cell-type specific responses and the potential for off-target effects at higher concentrations is essential for the robust interpretation of experimental results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactivi.ro [reactivi.ro]

- 10. GSK'872 Improves Prognosis of Traumatic Brain Injury by Switching Receptor-Interacting Serine/Threonine-Protein Kinase 3-dependent Necroptosis to Cysteinyl Aspartate Specific Proteinase-8-Dependent Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK-872 Hydrochloride In Vivo Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of GSK-872 hydrochloride, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The following protocols and data have been compiled to facilitate the effective use of this compound in preclinical research settings.

Introduction

GSK-872 is a crucial tool for studying necroptosis, a form of regulated necrotic cell death. It specifically targets RIPK3, a key kinase in the necroptosis pathway, by binding to its kinase domain with high affinity.[1][2][3] Inhibition of RIPK3 by GSK-872 has been shown to be neuroprotective and anti-inflammatory in various disease models.[4] This document outlines detailed protocols for in vivo administration, summarizes reported dosages, and illustrates the signaling pathway affected by GSK-872.

Data Presentation: In Vivo Dosage and Administration of GSK-872

The following tables summarize the reported in vivo dosages and administration routes for GSK-872 in various animal models.

Table 1: GSK-872 Hydrochloride In Vivo Dosages and Administration Routes

| Animal Model | Disease/Condition Investigated | Administration Route | Dosage | Vehicle/Formulation | Reference |

| Mouse | Ischemia Injury | Intraperitoneal (i.p.) | 1.9 mmol/kg | Not specified | [5] |

| Lipopolysaccharide (LPS) induced inflammation | Intraperitoneal (i.p.) | 2 mg/kg | 0.25% DMSO | [6] | |

| Glutamate-induced retinal excitotoxicity | Intravitreal injection | 80 μM (1 µL) | DMSO | [7] | |

| Rat | Subarachnoid Hemorrhage (SAH) | Intracerebroventricular (i.c.v.) | 25 mM (6 µL) | 1% DMSO | [8][9] |

Experimental Protocols

Protocol 1: Preparation of GSK-872 Formulation for In Vivo Administration

This protocol describes the preparation of a common vehicle formulation for GSK-872 for systemic administration (e.g., intraperitoneal injection).

Materials:

-

GSK-872 hydrochloride powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween80

-

Sterile ddH₂O or saline

Procedure:

-

Prepare Stock Solution:

-

Prepare Vehicle Formulation:

-

In a sterile tube, add the required volume of the GSK-872 DMSO stock solution.

-

Add PEG300 to the tube. A common ratio is to add 400 µL of PEG300 for every 50 µL of DMSO stock solution.[4] Mix thoroughly until the solution is clear.

-

Add Tween80 to the mixture. A common ratio is to add 50 µL of Tween80.[4] Mix until the solution is clear.

-

Add sterile ddH₂O or saline to reach the final desired volume. For the example ratios above, 500 µL of ddH₂O would be added to bring the total volume to 1 mL.[4]

-

The final solution should be clear. It is recommended to use the mixed solution immediately for optimal results.[4]

-

Example Formulation (for a 1 mL working solution): [4]

| Component | Volume |

| GSK-872 in DMSO (e.g., 50 mg/mL) | 50 µL |

| PEG300 | 400 µL |

| Tween80 | 50 µL |

| ddH₂O or Saline | 500 µL |

| Total Volume | 1 mL |

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol provides a general guideline for the intraperitoneal administration of GSK-872 in mice.

Materials:

-

Prepared GSK-872 formulation

-

Sterile 1 mL syringe with a 26-27 gauge needle[11]

-

Mouse restraint device (optional)

-

70% ethanol

Procedure:

-

Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.

-

Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

-

Injection:

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle.

-

Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If fluid is aspirated, withdraw the needle and re-insert at a different site.

-

Slowly inject the GSK-872 formulation. The maximum recommended injection volume is typically 10 mL/kg body weight.[11]

-

-

Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress.

Protocol 3: Intracerebroventricular (i.c.v.) Injection in Rats

This protocol is a specialized procedure that requires stereotaxic surgery and should be performed by trained personnel.

Materials:

-

Prepared GSK-872 formulation (ensure sterility)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Surgical tools (e.g., drill, Hamilton syringe with a fine gauge needle)

-

Analgesics

Procedure:

-

Anesthesia and Stereotaxic Mounting: Anesthetize the rat and securely mount its head in the stereotaxic frame.

-

Surgical Preparation: Shave and disinfect the surgical area on the scalp. Make a midline incision to expose the skull.

-

Bregma Identification and Coordinate Setting: Identify the bregma landmark on the skull. Set the stereotaxic coordinates for the lateral ventricle.

-

Craniotomy: Carefully drill a small burr hole at the determined coordinates, avoiding damage to the underlying dura mater.

-

Injection:

-

Slowly lower the injection needle through the burr hole to the target depth within the lateral ventricle.

-

Infuse the GSK-872 formulation at a slow, controlled rate (e.g., 1 µL/min) to prevent a rapid increase in intracranial pressure.

-

-

Post-injection and Recovery: After the injection is complete, leave the needle in place for a few minutes to allow for diffusion and prevent backflow. Slowly withdraw the needle. Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

Protocol 4: Intravitreal Injection in Mice

This procedure is delicate and requires a dissecting microscope for accuracy.

Materials:

-

Prepared GSK-872 formulation (ensure sterility and appropriate concentration)

-

Dissecting microscope

-

Anesthesia (topical and/or general)

-

Fine-gauge needle (e.g., 33-gauge) connected to a microsyringe (e.g., Hamilton syringe)

-

Pupil dilator

Procedure:

-

Anesthesia and Pupil Dilation: Anesthetize the mouse. Apply a topical anesthetic and a pupil dilator to the eye.[7]

-

Positioning: Position the mouse under the dissecting microscope to clearly visualize the eye.

-

Injection:

-

Carefully insert the needle through the sclera, just behind the limbus, avoiding the lens.

-

Inject a small volume (typically 0.5-1 µL) of the GSK-872 formulation into the vitreous humor.[7]

-

-

Post-injection: Withdraw the needle and apply a topical antibiotic to prevent infection. Monitor the animal for any signs of ocular inflammation or distress.

Signaling Pathways and Experimental Workflows

Necroptosis Signaling Pathway

GSK-872 inhibits necroptosis by targeting RIPK3. The diagram below illustrates the core components of this pathway.

Caption: Necroptosis signaling pathway inhibited by GSK-872.

Experimental Workflow for In Vivo Study

The following diagram outlines a typical experimental workflow for an in vivo study using GSK-872.

Caption: General experimental workflow for in vivo studies with GSK-872.